

Introduction: The Quinoline Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxy-6-methylquinoline

Cat. No.: B1428694

[Get Quote](#)

Within the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds.^{[1][2][3]} First isolated from coal tar in 1834, this nitrogen-containing heterocyclic aromatic compound is the core of numerous natural products and synthetic drugs, demonstrating a vast spectrum of pharmacological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.^{[1][4]} The versatility of the quinoline nucleus allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects.^{[2][5]}

This guide focuses on a specific, functionalized derivative: **7-Methoxy-6-methylquinoline** (CAS No. 97581-31-2). This molecule combines the foundational quinoline core with two key substituents—a methoxy group and a methyl group—that are known to significantly influence biological activity. While specific research on this particular isomer is not extensively published, its structure represents a valuable and strategic starting point for the development of novel therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, plausible synthetic routes, and its potential as a key building block in modern medicinal chemistry.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **7-Methoxy-6-methylquinoline**.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These parameters influence solubility, reactivity, and formulation choices. The key properties of **7-Methoxy-6-methylquinoline** are summarized below.

Property	Value	Source
CAS Number	97581-31-2	[6][7]
Molecular Formula	C11H11NO	[6][7][8]
Molecular Weight	173.21 g/mol	[6][7]
Boiling Point	291.8 ± 20.0 °C (at 760 Torr, Predicted)	[8]
Density	1.102 ± 0.06 g/cm ³ (Predicted)	[8]
Flash Point	107.0 ± 12.0 °C (Predicted)	[8]
Solubility	Very slightly soluble in water (0.35 g/L at 25°C, Predicted)	[8]
SMILES	<chem>CC1=C(OC)C=C2N=CC=CC2=C1</chem>	[6]
InChIKey	UBTCQWZHRBDQBV-UHFFFAOYSA-N	[8]

Analytical Characterization

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential.

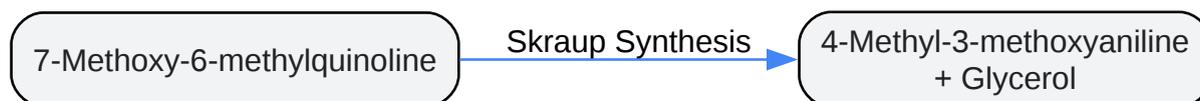
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, a singlet for the methoxy (-OCH₃) group protons (typically around 3.9-4.0 ppm), and a singlet for the methyl (-CH₃) group protons (typically around 2.2-2.5 ppm).[9] The coupling patterns of the aromatic protons would confirm the substitution pattern.
 - ¹³C-NMR: The carbon spectrum will display 11 unique signals, including those for the two substituent carbons and the nine carbons of the quinoline ring, providing definitive structural confirmation.[9]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion $[M+H]^+$, which should correspond to the calculated exact mass of 174.0919.
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring system (typically $1620-1450\text{ cm}^{-1}$), and C-O stretching from the methoxy group.

Synthesis Strategies: A Proposed Route

While multiple methods exist for synthesizing quinoline derivatives, the Skraup synthesis remains a robust and historically significant method for accessing the quinoline core from anilines.^{[10][11]} A plausible and efficient pathway to **7-Methoxy-6-methylquinoline** would start from the corresponding substituted aniline, 4-methyl-3-methoxyaniline.

Proposed Retrosynthetic Analysis



[Click to download full resolution via product page](#)

Caption: Retrosynthetic approach for **7-Methoxy-6-methylquinoline**.

Experimental Protocol: Skraup Synthesis

This protocol is a representative procedure adapted from established methodologies for similar quinoline syntheses.^{[10][11]} It requires careful control of temperature due to the highly exothermic nature of the reaction.

Materials:

- 4-Methyl-3-methoxyaniline
- Glycerol
- Concentrated Sulfuric Acid (H_2SO_4)

- An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
- Ferrous sulfate (FeSO_4) (optional, to moderate the reaction)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Step-by-Step Methodology:

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 1.0 equivalent of 4-methyl-3-methoxyaniline, 3.0-4.0 equivalents of glycerol, and a catalytic amount of ferrous sulfate.
 - **Rationale:** Glycerol is the source of the three-carbon acrolein unit required to form the pyridine ring. Ferrous sulfate acts as a moderator to prevent polymerization and charring, ensuring a smoother reaction profile.
- **Acid Addition:** Cool the flask in an ice-water bath. Slowly add 2.0-2.5 equivalents of concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 100°C during the addition.
 - **Rationale:** Sulfuric acid serves as both a catalyst and a dehydrating agent, converting glycerol to acrolein in situ. The addition must be slow and controlled to manage the highly exothermic reaction.
- **Addition of Oxidant:** Once the sulfuric acid has been added, slowly add 1.2 equivalents of the oxidizing agent (e.g., nitrobenzene).
 - **Rationale:** The initial cyclization and dehydration yield a dihydroquinoline intermediate. An oxidizing agent is required to aromatize this intermediate to the final quinoline product.
- **Reaction Heating:** Heat the mixture to $130\text{-}140^\circ\text{C}$ and maintain it at this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Rationale: This extended heating period ensures the complete formation of acrolein, its Michael addition to the aniline, cyclization, dehydration, and subsequent oxidation to the stable aromatic quinoline.
- Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice. Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is approximately 8-9.
 - Rationale: Quenching on ice dissipates heat from the neutralization step. Basification deprotonates the quinoline nitrogen and any remaining acids, allowing the organic product to be extracted.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
 - Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar quinoline product from the aqueous phase.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **7-Methoxy-6-methylquinoline**.
 - Rationale: Washing with brine removes residual water, and drying with sodium sulfate ensures the complete removal of moisture. Column chromatography separates the target compound from unreacted starting materials and byproducts.

Applications in Drug Discovery and Medicinal Chemistry

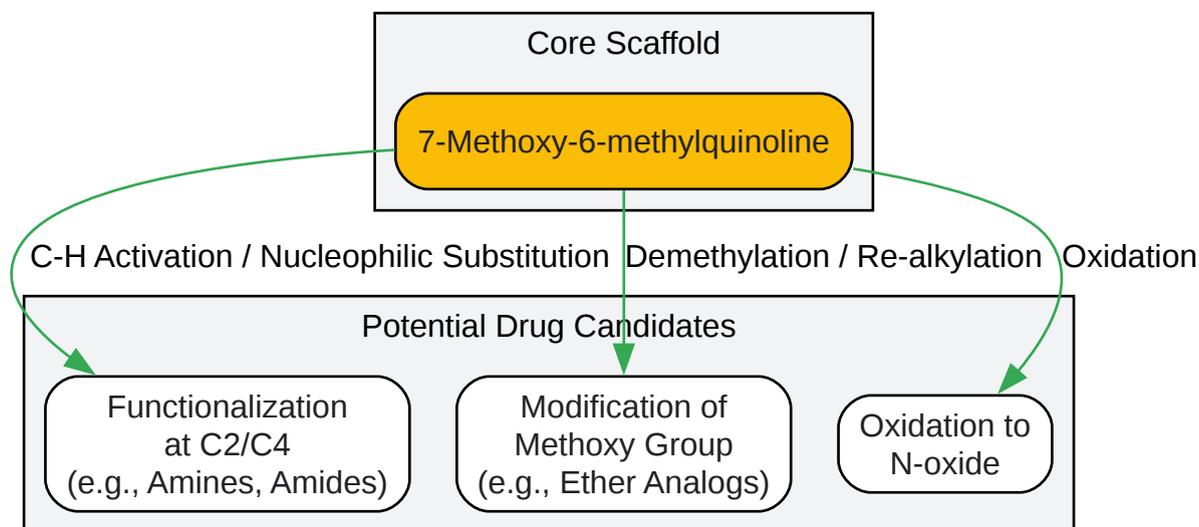
While direct biological activity data for **7-Methoxy-6-methylquinoline** is limited in public literature, its value lies in its potential as a molecular scaffold for building more complex and targeted therapeutic agents. The strategic placement of the methoxy and methyl groups provides a foundation for structure-activity relationship (SAR) studies.

The Role of Key Substituents:

- **7-Methoxy Group:** The electron-donating methoxy group at the 7-position can significantly influence the molecule's electronic properties. It can participate in hydrogen bonding as an acceptor and often improves metabolic stability and cell permeability. In many drug candidates, methoxy groups are crucial for achieving high binding affinity to biological targets.[12]
- **6-Methyl Group:** The methyl group at the 6-position adds lipophilicity, which can enhance membrane permeability and passage across the blood-brain barrier.[12] It also provides steric bulk, which can be exploited to achieve selectivity for a specific enzyme or receptor binding pocket.

Potential as a Synthetic Intermediate:

7-Methoxy-6-methylquinoline is an ideal starting point for further derivatization. The quinoline ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups to explore chemical space and optimize for a specific biological target.



[Click to download full resolution via product page](#)

Caption: **7-Methoxy-6-methylquinoline** as a scaffold for diversification.

This scaffold could be used to develop inhibitors for various targets where the broader quinoline class has shown activity, including:

- Kinase Inhibitors: Many approved kinase inhibitors feature a quinoline core.
- Anti-inflammatory Agents: Quinolines can target enzymes like COX and PDE4.[4][5]
- Antimicrobial Agents: The quinoline scaffold is central to fluoroquinolone antibiotics and antimalarial drugs like chloroquine.[1]

Safety and Handling

Substituted quinolines, as a class, should be handled with care. While a specific safety data sheet (SDS) for **7-Methoxy-6-methylquinoline** should always be consulted, general precautions are warranted.[13] Based on data for related compounds like 7-methoxyquinoline, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

7-Methoxy-6-methylquinoline (CAS 97581-31-2) is a synthetically accessible and strategically functionalized heterocyclic compound. Although it is not yet associated with a specific, well-documented biological activity, its true value lies in its potential as a versatile building block for medicinal chemistry. The combination of the privileged quinoline scaffold with methoxy and methyl groups—both known to favorably modulate pharmacological properties—makes it an attractive starting point for the design and synthesis of novel drug candidates. Future research involving the screening of this compound against various biological targets and its use in the creation of diverse chemical libraries will be critical in unlocking its full therapeutic potential.

References

- Current time information in Brisbane, AU. Google.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2013). Current Medicinal Chemistry.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). Bentham Science.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (2013). Current Medicinal Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
- 97581-31-2|**7-Methoxy-6-methylquinoline**|BLD Pharm. BLD Pharm.
- 97581-31-2 | MFCD18452204 | **7-Methoxy-6-methylquinoline**. Aaronchem.
- |97581-31-2||MFCD18452204|有机合成-上海珂华生物有限公司. Shanghai Kehua Bio-engineering Co., Ltd.
- **7-Methoxy-6-Methylquinoline** - Safety Data Sheet. ChemicalBook.
- CAS No.97581-31-2 | **7-Methoxy-6-methylquinoline**. chem960.com.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2018). Journal of Medicinal Chemistry.
- 7-Methylquinoline synthesis. ChemicalBook.
- Isoquinolin-6-ol, 7-methoxy-1-methyl- - SpectraBase. SpectraBase.
- 7-Methoxyquinoline | C10H9NO | CID 78666. PubChem.
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022). Molbank.
- CN103804289A - Method for synthesizing 6-methoxyquinoline. Google Patents.
- 7-methoxy-6-methyl-isoquinoline, 68287-68-3. Chemcd.
- **7-Methoxy-6-methylquinoline**. MySkinRecipes.
- 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent. MedChemExpress.
- Quinoline, 6-methoxy-. NIST WebBook.
- 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023). European Journal of Medicinal Chemistry Reports.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2018). Pharmaceutical and Biomedical Research.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). Research in Pharmaceutical Sciences.
- 4-Methoxy-7-methylquinoline | 141813-06-1. Benchchem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 6. 97581-31-2|7-Methoxy-6-methylquinoline|BLD Pharm [bldpharm.com]
- 7. 97581-31-2 | MFCD18452204 | 7-Methoxy-6-methylquinoline [aaronchem.com]
- 8. 97581-31-2(7-Methoxy-6-methylquinoline) | Kuuja.com [kuujia.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103804289A - Method for synthesizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 11. brieflands.com [brieflands.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 7-Methoxyquinoline | C₁₀H₉NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Quinoline Core as a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1428694#7-methoxy-6-methylquinoline-cas-number-97581-31-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com